molecular formula C4H3N3O4 B045217 4-Nitro-1H-pyrazole-3-carboxylic acid CAS No. 5334-40-7

4-Nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B045217
CAS No.: 5334-40-7
M. Wt: 157.08 g/mol
InChI Key: ZMAXXOYJWZZQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1H-pyrazole-3-carboxylic acid is an organic compound characterized by a five-membered heterocyclic structure containing two nitrogen atoms and a carboxylic acid group. This compound is notable for its applications in the synthesis of biologically active molecules and its role as an intermediate in the production of various pyrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid typically involves the nitration of pyrazole derivatives. One common method includes the reaction of pyrazole with nitric acid under controlled conditions to introduce the nitro group at the 4-position . The reaction is carried out in a suitable solvent, often at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products:

Scientific Research Applications

4-Nitro-1H-pyrazole-3-carboxylic acid is widely used in scientific research due to its versatility:

    Chemistry: As a building block for the synthesis of complex heterocyclic compounds.

    Biology: In the development of enzyme inhibitors and receptor antagonists.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors.

    Industry: In the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-nitro-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to compounds that inhibit specific enzymes or receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity .

Comparison with Similar Compounds

  • 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid
  • 4-Nitro-3-pyrazolecarboxylic acid

Comparison: 4-Nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-nitro-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-4(9)3-2(7(10)11)1-5-6-3/h1H,(H,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAXXOYJWZZQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277268
Record name 4-Nitro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-40-7
Record name 5334-40-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
4-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
4-Nitro-1H-pyrazole-3-carboxylic acid
Customer
Q & A

Q1: How does the structure of 4-Nitropyrazole-3-carboxylic acid influence its coordination behavior with metal ions?

A1: The structure of 4-Nitropyrazole-3-carboxylic acid features two potential coordination sites: the nitrogen atoms within the pyrazole ring and the oxygen atoms of the carboxylate group []. This allows the molecule to act as a versatile ligand, exhibiting both chelating and bridging coordination modes with metal ions like Cu(II) and Co(II) []. This versatility results in the formation of diverse metal complexes, as demonstrated by the planar six-membered M2N4 metallocycles observed in the studied Cu(II) and Co(II) complexes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.